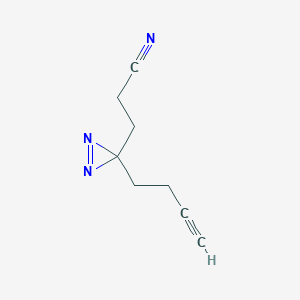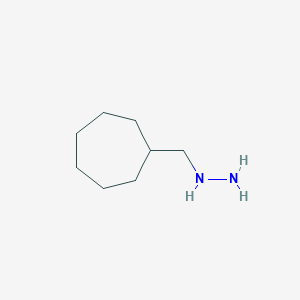
(Cycloheptylmethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cycloheptylmethyl)hydrazine is an organic compound with the molecular formula C8H18N2. This compound is part of the hydrazine family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. Hydrazines are characterized by the presence of the -NH-NH2 functional group, which imparts unique chemical properties to these compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cycloheptylmethyl)hydrazine typically involves the reaction of cycloheptylmethyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Cycloheptylmethyl chloride+Hydrazine hydrate→this compound+HCl
The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Safety measures are crucial due to the reactive nature of hydrazine compounds.
化学反応の分析
Types of Reactions
(Cycloheptylmethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert this compound into simpler amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azines or nitrogen oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted hydrazines.
科学的研究の応用
(Cycloheptylmethyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (Cycloheptylmethyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
類似化合物との比較
(Cycloheptylmethyl)hydrazine can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Known for its use in the synthesis of pharmaceuticals and as a reagent in analytical chemistry.
Methylhydrazine: Used as a rocket propellant and in the synthesis of pesticides.
Dimethylhydrazine: Employed in the production of polymers and as a fuel additive.
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties compared to other hydrazine derivatives.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in diverse applications.
特性
CAS番号 |
887592-15-6 |
|---|---|
分子式 |
C8H18N2 |
分子量 |
142.24 g/mol |
IUPAC名 |
cycloheptylmethylhydrazine |
InChI |
InChI=1S/C8H18N2/c9-10-7-8-5-3-1-2-4-6-8/h8,10H,1-7,9H2 |
InChIキー |
IYTHVDKTPJTERC-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)

![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)



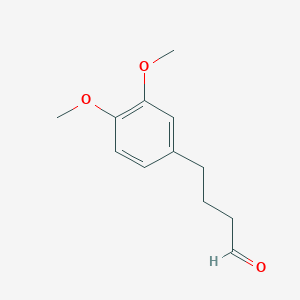
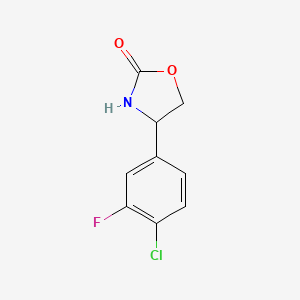
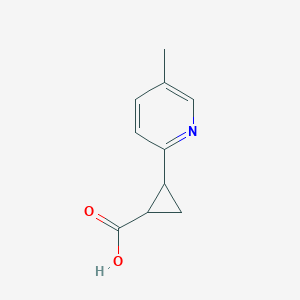
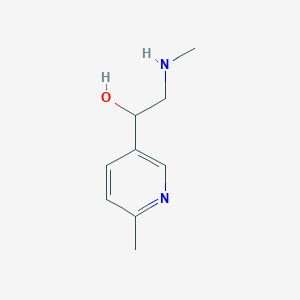
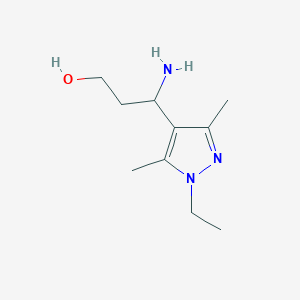
![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
